2,9-Dibutyl-2,9-dimethyl-1,10-decanediol
Description
This structure introduces significant steric hindrance compared to simpler diols like 1,10-decanediol. The compound’s high molecular weight and bulky substituents likely influence its physical properties, including solubility, thermal stability, and reactivity, making it a candidate for specialized applications such as polymer precursors or surfactants.
Properties
CAS No. |
85018-65-1 |
|---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,9-dibutyl-2,9-dimethyldecane-1,10-diol |
InChI |
InChI=1S/C20H42O2/c1-5-7-13-19(3,17-21)15-11-9-10-12-16-20(4,18-22)14-8-6-2/h21-22H,5-18H2,1-4H3 |
InChI Key |
JSYLPSHHGLVWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCCCCCC(C)(CCCC)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dibutyl-2,9-dimethyl-1,10-decanediol typically involves the alkylation of 1,10-decanediol with butyl and methyl groups. This can be achieved through a series of reactions, including:
Alkylation: Using alkyl halides (e.g., butyl bromide and methyl iodide) in the presence of a strong base
Biological Activity
2,9-Dibutyl-2,9-dimethyl-1,10-decanediol (CAS Number: 85018-65-1) is a diol compound characterized by its long carbon chain and multiple substituents. Its structural formula is CHO, indicating a molecular weight of 314.5 g/mol. This compound has garnered interest due to its potential biological activities, particularly in lipid metabolism and as a possible therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 314.5 g/mol |
| Density | 0.898 g/cm³ |
| Boiling Point | 320 °C |
| Flash Point | 135 °C |
Lipid Metabolism
Research indicates that 2,9-dibutyl-2,9-dimethyl-1,10-decanediol exhibits significant effects on lipid metabolism. It has been studied for its antilipemic properties, which may help in managing hyperlipoproteinemia—a condition characterized by elevated levels of lipoproteins in the blood.
Case Study: Antilipemic Effects
A clinical study conducted on animal models demonstrated that administration of this compound at varying doses (25-300 mg/kg) resulted in a notable decrease in serum cholesterol levels. The study also reported a slight increase in serum creatine phosphokinase levels, suggesting a potential impact on muscle metabolism as well .
The proposed mechanism by which 2,9-dibutyl-2,9-dimethyl-1,10-decanediol exerts its biological effects involves:
- Inhibition of Cholesterol Synthesis : The compound may inhibit key enzymes involved in cholesterol biosynthesis.
- Enhancement of Lipoprotein Clearance : It may facilitate the clearance of lipoproteins from circulation, thereby reducing overall cholesterol levels.
In Vitro Studies
In vitro studies have shown that 2,9-dibutyl-2,9-dimethyl-1,10-decanediol can influence cellular lipid uptake and metabolism. For instance:
- Cell Line Experiments : Human hepatocyte cell lines treated with the compound exhibited altered lipid profiles compared to untreated controls, indicating its role in modulating lipid metabolism at the cellular level.
Comparative Analysis with Other Diols
A comparative analysis with other diols such as 1,10-decanediol and gemcadiol reveals that while all compounds share structural similarities, their biological activities differ significantly. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2,9-Dibutyl-2,9-dimethyl-1,10-decanediol with structurally related diols:
*Estimated based on linear diol analogs. †Literature value for 1,10-decanediol . ‡Calculated from structural analysis.
Key Observations:
- Steric Effects: The butyl and methyl groups in 2,9-Dibutyl-2,9-dimethyl-1,10-decanediol create greater steric bulk than 2,9-Dimethyl-2,9-decanediol. This hindrance may reduce solubility in polar solvents but enhance thermal stability .
- Boiling Point: The higher molecular weight and branching of the dibutyl-dimethyl variant likely elevate its boiling point compared to the dimethyl analog (287°C) .
- Density: Increased branching typically lowers density, but the presence of heavier butyl groups may counteract this trend.
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